2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other amine derivatives.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of Imidazole and Quinoline: The final step involves the coupling of the imidazole and quinoline rings. This can be achieved through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole and quinoline derivatives.
Scientific Research Applications
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)quinoline: Lacks the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the imidazole and quinoline rings, along with the hydroxyl group at the 8-position of the quinoline ring
Biological Activity
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline backbone with an imidazole substituent, which contributes to its biological properties. The presence of nitrogen atoms in both the imidazole and quinoline rings enhances its interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For example, studies indicate that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, the compound has been shown to:
- Induce mitochondrial membrane depolarization : This effect is associated with increased reactive oxygen species (ROS) production, which can lead to cell death in cancer cells .
- Affect cell cycle phases : Concentration-dependent increases in the G0/G1 phase have been observed, indicating a halt in cell proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Metal complexes derived from quinolin-8-ol derivatives have shown enhanced activity against various bacterial strains compared to their free ligands. The Cu(II) complex, for instance, demonstrated notable antibacterial effects, suggesting that metal coordination could enhance the biological efficacy of the parent compound .
In Vitro Studies
Several in vitro studies have evaluated the biological effectiveness of this compound:
- Cytotoxicity Assays : The compound's IC50 values were determined against different cancer cell lines, revealing potent cytotoxic effects comparable to established chemotherapeutic agents .
- Antioxidant Activity : The antioxidant potential was assessed through various assays, showing that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the imidazole or quinoline moieties can significantly alter potency and selectivity against different biological targets. For example, methylation of specific positions on the quinoline ring has been linked to enhanced activity against certain cancer types .
Data Tables
Properties
CAS No. |
648896-35-9 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C13H11N3O/c1-9-14-7-8-16(9)12-6-5-10-3-2-4-11(17)13(10)15-12/h2-8,17H,1H3 |
InChI Key |
PCXZGIFDBHIYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.